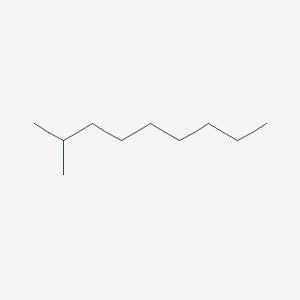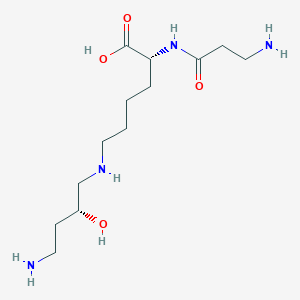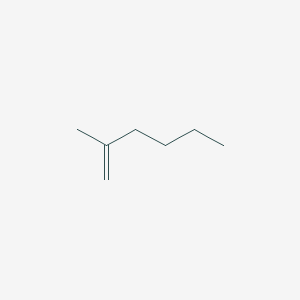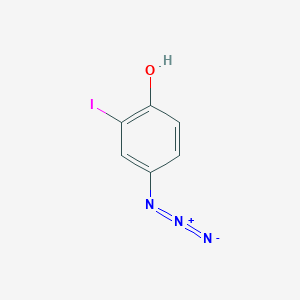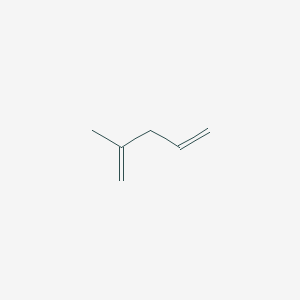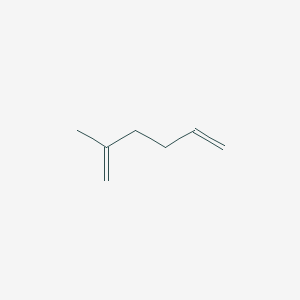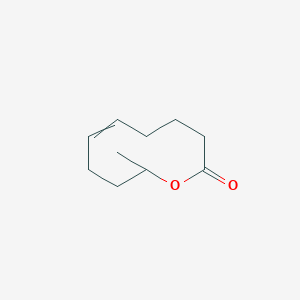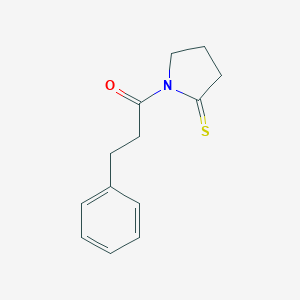
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one, also known as 3-phenylpropanoyl-2-thiopyrrolidine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioamides and pyrrolidines, and is structurally related to the well-known drug modafinil.
Mécanisme D'action
The exact mechanism of action of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one is not fully understood. However, it has been proposed that the compound acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, similar to modafinil. This leads to increased levels of these neurotransmitters in the brain, which may explain the wake-promoting and cognitive-enhancing effects of the compound.
Effets Biochimiques Et Physiologiques
In addition to its wake-promoting and cognitive-enhancing effects, 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has been reported to have other biochemical and physiological effects. For example, it has been reported to increase locomotor activity in animal models, and to increase the release of glutamate in the brain. It has also been reported to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one for lab experiments is that it is relatively easy to synthesize. Another advantage is that it has been well-characterized in the literature, with its structure and properties well-established. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to elucidate its effects.
Orientations Futures
There are several future directions for research on 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one. One direction is to further investigate its wake-promoting and cognitive-enhancing effects, and to compare them to those of modafinil. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, given its antioxidant properties. Additionally, further research is needed to fully understand the compound's mechanism of action, which may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has been reported in the literature. One method involves the reaction of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-oneanoyl chloride with 2-thiopyrrolidine in the presence of triethylamine. The reaction proceeds smoothly at room temperature, and the product can be obtained in good yield after purification by column chromatography. Another method involves the reaction of 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-oneanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-thiopyrrolidine to form the desired product.
Applications De Recherche Scientifique
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one has potential applications in scientific research. It has been reported to exhibit wake-promoting effects in animal models, similar to those of modafinil. It has also been reported to enhance cognitive function and memory consolidation in animal models. These effects make 3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one a promising compound for further research in the field of neuroscience.
Propriétés
Numéro CAS |
133218-32-3 |
|---|---|
Nom du produit |
3-Phenyl-1-(2-sulfanylidenepyrrolidin-1-YL)propan-1-one |
Formule moléculaire |
C13H15NOS |
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
3-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15NOS/c15-12(14-10-4-7-13(14)16)9-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clé InChI |
YIWMGAPTOYZYTN-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
SMILES canonique |
C1CC(=S)N(C1)C(=O)CCC2=CC=CC=C2 |
Synonymes |
2-Pyrrolidinethione, 1-(1-oxo-3-phenylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



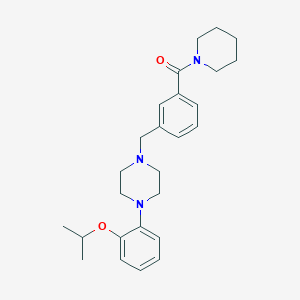
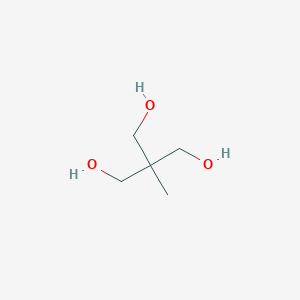
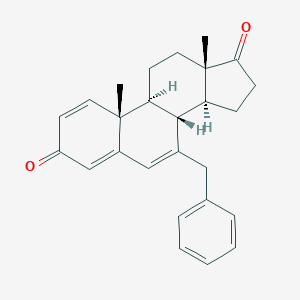
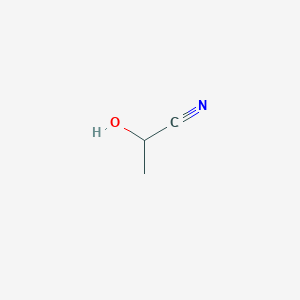
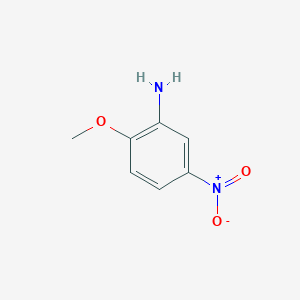
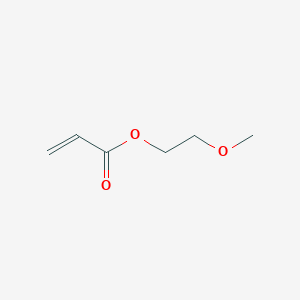
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
